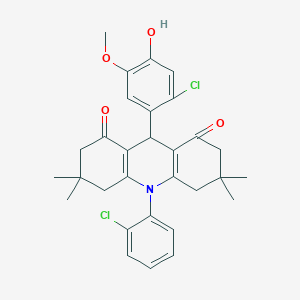![molecular formula C16H14BrN5OS B316106 N-(4-BROMOPHENYL)-2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE](/img/structure/B316106.png)
N-(4-BROMOPHENYL)-2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-BROMOPHENYL)-2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE: is a complex organic compound that features a bromophenyl group, a methylsulfanylphenyl group, and a tetraazolyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-BROMOPHENYL)-2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl and methylsulfanylphenyl intermediates, followed by the formation of the tetraazolyl ring. The final step involves the acetamide formation through a condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques are also crucial to ensure the final product meets the desired specifications.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, it may be used to study enzyme interactions and as a probe in biochemical assays.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of N-(4-BROMOPHENYL)-2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE involves its interaction with specific molecular targets. The bromophenyl and methylsulfanylphenyl groups may interact with enzymes or receptors, modulating their activity. The tetraazolyl group can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.
相似化合物的比较
- N-(4-chlorophenyl)-2-{5-[4-(methylsulfanyl)phenyl]-2H-tetraazol-2-yl}acetamide
- N-(4-fluorophenyl)-2-{5-[4-(methylsulfanyl)phenyl]-2H-tetraazol-2-yl}acetamide
- N-(4-iodophenyl)-2-{5-[4-(methylsulfanyl)phenyl]-2H-tetraazol-2-yl}acetamide
Uniqueness: The presence of the bromine atom in N-(4-BROMOPHENYL)-2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE imparts unique reactivity and binding properties compared to its chloro, fluoro, and iodo analogs
属性
分子式 |
C16H14BrN5OS |
|---|---|
分子量 |
404.3 g/mol |
IUPAC 名称 |
N-(4-bromophenyl)-2-[5-(4-methylsulfanylphenyl)tetrazol-2-yl]acetamide |
InChI |
InChI=1S/C16H14BrN5OS/c1-24-14-8-2-11(3-9-14)16-19-21-22(20-16)10-15(23)18-13-6-4-12(17)5-7-13/h2-9H,10H2,1H3,(H,18,23) |
InChI 键 |
JCGZJUHYCYRSES-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC=C(C=C3)Br |
规范 SMILES |
CSC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


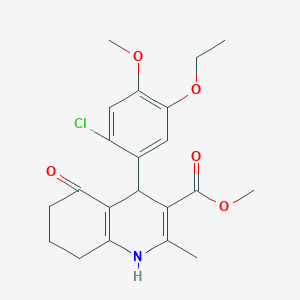
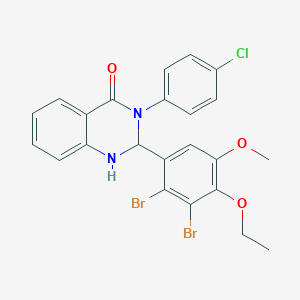
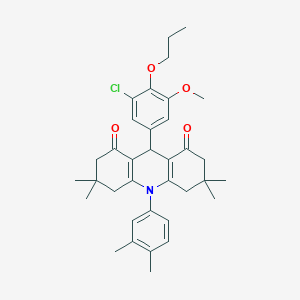
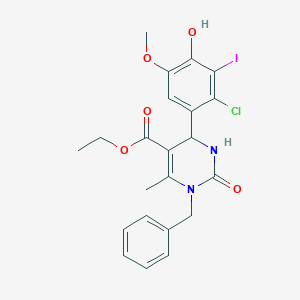
![N-[5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B316032.png)
![4-{(4-hydroxy-3-methoxyphenyl)[5-hydroxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-2-(4-methylphenyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B316034.png)
![Methyl 4-{4-[(2-chlorobenzyl)oxy]-3-ethoxy-5-iodophenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B316035.png)
![9-[3-bromo-4-(cyclopentyloxy)-5-ethoxyphenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B316037.png)
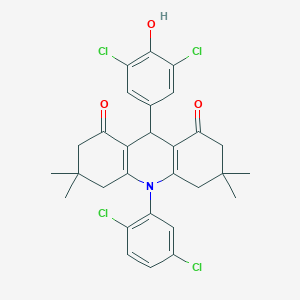
![N-{5-[3-bromo-4-(cyclopentyloxy)-5-ethoxybenzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}-N-(4-methylphenyl)acetamide](/img/structure/B316039.png)
![2-(4-{[1-allyl-3-(4-ethoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}-2-ethoxyphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B316040.png)
![4-[(5-Oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]phenyl acetate](/img/structure/B316044.png)

